molecular formula C11H14FNS B13262289 N-(2-fluoro-5-methylphenyl)thiolan-3-amine

N-(2-fluoro-5-methylphenyl)thiolan-3-amine

Cat. No.: B13262289
M. Wt: 211.30 g/mol
InChI Key: MITXLOCATSETTE-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)thiolan-3-amine is a substituted thiolan-3-amine derivative featuring a 2-fluoro-5-methylphenyl group attached to the nitrogen atom of the thiolane (tetrahydrothiophene) ring. Its molecular formula is C₁₁H₁₄FNS, with a molecular weight of 227.3 g/mol. The compound’s structure combines the lipophilic thiolane core with the electron-withdrawing fluorine atom and methyl group on the aromatic ring, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14FNS/c1-8-2-3-10(12)11(6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

MITXLOCATSETTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)thiolan-3-amine typically involves the reaction of 2-fluoro-5-methylphenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives .

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)thiolan-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2-methoxy-5-methylphenyl)thiolan-3-amine
  • Molecular Formula: C₁₂H₁₇NOS
  • Molecular Weight : 239.3 g/mol
  • The methoxy group may also alter binding interactions in biological systems compared to the electron-withdrawing fluorine .
N-{[3-(trifluoromethyl)phenyl]methyl}thiolan-3-amine
  • Molecular Formula : C₁₂H₁₄F₃NS
  • Molecular Weight : 261.3 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability. This substitution is common in drug design to improve pharmacokinetic profiles .

Core Structure Modifications

ABT-869 (Linifanib)
  • Structure: N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea
  • Molecular Formula : C₂₃H₂₀FN₅O
  • Molecular Weight : 417.4 g/mol
  • Key Differences : While ABT-869 shares the 2-fluoro-5-methylphenyl moiety, it replaces the thiolane ring with a urea-linked indazole core. This structural change confers potent receptor tyrosine kinase (RTK) inhibitory activity, demonstrating the importance of the aromatic fluorine in target binding .
(E)-2-(4-(2-(10β-Dihydroartemisinoxy)ethoxy)phenyl)-N-(2-fluoro-5-methylphenyl)ethenesulfonamide (3d)
  • Molecular Formula: C₃₄H₃₇FNO₆S
  • Molecular Weight : 617.7 g/mol (M+Na⁺: 640.1)
  • Key Differences : Incorporates the 2-fluoro-5-methylphenyl group into a larger artemisinin-derived scaffold. This compound exhibits antiplasmodial activity, highlighting the versatility of fluorinated aromatic groups in diverse therapeutic contexts .

Electronic and Steric Effects

  • Fluorine vs. Chlorine : In compounds like 3-chloro-N-phenyl-phthalimide (), the chlorine atom provides steric bulk and moderate electron-withdrawing effects. Fluorine, being smaller and more electronegative, minimizes steric hindrance while enhancing electronic interactions.
  • Methyl vs. Trifluoromethyl : The methyl group in N-(2-fluoro-5-methylphenyl)thiolan-3-amine offers modest hydrophobicity, whereas trifluoromethyl groups (e.g., in ) significantly increase lipophilicity and resistance to oxidative metabolism.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* (Predicted)
This compound C₁₁H₁₄FNS 227.3 2-Fluoro-5-methylphenyl 2.8
N-(2-methoxy-5-methylphenyl)thiolan-3-amine C₁₂H₁₇NOS 239.3 2-Methoxy-5-methylphenyl 2.3
ABT-869 C₂₃H₂₀FN₅O 417.4 Urea-linked indazole 4.1
Compound 3d () C₃₄H₃₇FNO₆S 617.7 Artemisinin-derived 5.6

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Fluorine’s Role : The 2-fluoro-5-methylphenyl group in this compound and its analogs enhances binding affinity to hydrophobic pockets in enzymes, as seen in kinase inhibitors like ABT-869 .
  • Synthetic Accessibility : Derivatives like compound 3d () demonstrate the feasibility of incorporating fluorinated aromatic groups into complex scaffolds via Suzuki-Miyaura cross-coupling or sulfonamide formation .

Biological Activity

N-(2-fluoro-5-methylphenyl)thiolan-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiolane ring, a fluorinated aromatic moiety, and an amine functional group. The presence of the fluorine atom at the ortho position relative to the methyl group on the aromatic ring is particularly noteworthy, as it can influence the compound's reactivity and interactions with biological targets. The molecular formula is approximately C11H12FNSC_{11}H_{12}FNS, with a molecular weight of about 211.30 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites, potentially altering their catalytic activity.
  • Receptor Modulation : It can interact with cell surface receptors, modulating their activity and influencing cellular signaling pathways.
  • Signaling Pathways : By affecting the activity of key proteins and enzymes, this compound may influence various intracellular signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have indicated its effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's ability to disrupt bacterial cell function may be linked to its structural features that facilitate interactions with bacterial enzymes or membranes.

Case Studies

  • Inhibition of Enzymatic Activity : Research has shown that compounds similar to this compound can inhibit the activity of certain proteases involved in viral replication. This suggests potential applications in antiviral drug development.
    • Study Reference : In a study examining inhibitors of SARS-CoV proteases, compounds with similar thiolane structures demonstrated significant binding affinities, indicating their potential as therapeutic agents against viral infections .
  • Binding Affinity Studies : Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance have been employed to evaluate the binding affinity of this compound to various biological targets. These studies are crucial for understanding its therapeutic potential.
    • Binding Data : A comparative analysis showed that similar compounds exhibited varying degrees of binding affinity, which correlated with their structural differences .

Research Findings Summary

Study FocusFindings
Antimicrobial ActivityExhibits antimicrobial properties against multiple bacterial strains .
Enzyme InhibitionPotential inhibitor of viral proteases; significant binding observed .
Binding AffinityVaried binding affinities to biological targets; critical for therapeutic application .

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